Product packaging for alpha-Myrcene(Cat. No.:CAS No. 1686-30-2)

alpha-Myrcene

Cat. No.: B161597
CAS No.: 1686-30-2
M. Wt: 136.23 g/mol
InChI Key: VYBREYKSZAROCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

alpha-Myrcene (CAS 1686-30-2), with the IUPAC name 2-Methyl-6-methylideneocta-1,7-diene, is a less common monoterpene isomer of the more prevalent beta-myrcene . It is a colorless to yellow oily liquid with a boiling point of approximately 166-168 °C and is practically insoluble in water . This compound occurs naturally in the essential oils of a limited number of plant species, including Balkan Pine ( Pinus peuce ) and lemongrass . In a research context, this compound is of significant interest for its potential biological activities. Studies indicate that myrcene (β-myrcene) possesses analgesic, sedative, and anti-inflammatory properties . Promisingly, specific research on TRPV1 channels, which are critical targets for pain management, has identified this compound as a key activator. It induces calcium influx through TRPV1, a mechanism distinct from that of capsaicin, and its residency at the receptor can allosterically modulate subsequent responses to other ligands, suggesting a complex mechanism of action . This makes it a valuable tool for neuroscientific and pharmacological research, particularly in the study of nociception and channel desensitization . Researchers value this compound as a constituent of complex botanical extracts and as a pure standard for analytical purposes. It can be synthesized, for instance, via the pyrolysis of the acetate ester of myrcenol, which yields a mixture favoring the alpha isomer . Safety and Handling: This product is provided For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic uses, nor for human consumption . This compound is a flammable liquid and vapour. It may be fatal if swallowed and enters airways, causes skin and serious eye irritation, and is very toxic to aquatic life with long-lasting effects . Researchers should refer to the Safety Data Sheet (SDS) for detailed handling and disposal protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16 B161597 alpha-Myrcene CAS No. 1686-30-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1686-30-2

Molecular Formula

C10H16

Molecular Weight

136.23 g/mol

IUPAC Name

2-methyl-6-methylideneocta-1,7-diene

InChI

InChI=1S/C10H16/c1-5-10(4)8-6-7-9(2)3/h5H,1-2,4,6-8H2,3H3

InChI Key

VYBREYKSZAROCT-UHFFFAOYSA-N

SMILES

CC(=C)CCCC(=C)C=C

Canonical SMILES

CC(=C)CCCC(=C)C=C

Synonyms

2-methyl-6-methylene-1,7-octadiene
alpha-myrcene
beta-myrcene

Origin of Product

United States

Comparison with Similar Compounds

Beta-Myrcene

Structural Differences
Beta-Myrcene (CAS 123-35-3) is an isomer of alpha-Myrcene, differing in the position of the double bonds. While this compound has a 1,6-diene structure, beta-Myrcene’s configuration varies, though specific structural details are less documented .

Abundance and Biological Activity
Contradictory evidence exists regarding their prevalence: beta-Myrcene is reported as more abundant in some plant species , whereas this compound dominates in mangoes and cannabis . Both isomers share similar applications in fragrances and flavors but differ in therapeutic contexts. Beta-Myrcene lacks mutagenicity in Ames tests, a trait shared with this compound .

Limonene

Chemical Profile Limonene (C₁₀H₁₆) is a cyclic monoterpene with two isomers: D-limonene (citrusy) and L-limonene (piney). It is a major component of citrus oils, constituting up to 94.7% in cold-pressed extracts .

Functional Comparison

  • Aroma and Uses: Limonene has a sharp citrus scent, contrasting with this compound’s earthy notes. Both are used in food and cosmetics, but limonene excels in industrial applications, such as biodegradable solvents .
  • Biological Effects : Limonene inhibits CYP2B6 enzymes, similar to this compound, but shows stronger chemopreventive activity against cancers .

Ocimene

Isomerism and Volatility Ocimene exists as alpha-ocimene (cis) and beta-ocimene (trans), both acyclic monoterpenes. Beta-ocimene is more volatile and commonly emitted by plants as a defense compound .

Contrast with this compound

  • Aroma : Ocimene has a sweet, herbal scent, unlike this compound’s muskiness.
  • Applications: Both are flavor additives, but ocimene is prioritized in perfumery for its floral notes .

Comparison with Functionally Similar Compounds

Alpha-Pinene and Beta-Pinene

Structural and Functional Traits These bicyclic monoterpenes are key constituents of pine resin. Alpha-pinene has a fresh pine aroma, while beta-pinene is more earthy .

Therapeutic Contrast

  • Anti-Inflammatory Effects : this compound and pinene both exhibit anti-inflammatory properties, but pinene additionally acts as a bronchodilator .
  • Mutagenicity: Neither this compound nor pinene show mutagenic activity in Salmonella/microsome assays .

Beta-Caryophyllene

Unique Pharmacological Role A sesquiterpene, beta-Caryophyllene binds selectively to CB2 receptors in the endocannabinoid system, a mechanism absent in this compound . It contributes to the spiciness of black pepper and cannabis, offering analgesic and anti-anxiety benefits .

CYP2B6 Enzyme Inhibition

This compound and other acyclic monoterpenes (e.g., limonene) inhibit CYP2B6, affecting drug metabolism. This interaction may alter the efficacy of antidepressants, antimalarials, and chemotherapeutics .

Q & A

Q. How can researchers ensure reproducibility in α-Myrcene studies across laboratories?

  • Methodological Answer : Adopt standardized protocols (e.g., ISO guidelines) for synthesis, storage, and analysis. Share raw data and code via repositories like Zenodo. Use interlaboratory comparisons and Bland-Altman plots to assess variability .

Methodological Considerations

  • Data Analysis : Use Shapiro-Wilk tests for normality checks before applying parametric tests (ANOVA, t-tests). For non-normal data, employ Mann-Whitney U or Kruskal-Wallis tests .
  • Ethical Compliance : For human studies, obtain IRB approval and document informed consent. Use α-Myrcene samples compliant with ICH guidelines for impurities .
  • Literature Review : Search PubMed, Web of Science, and SciFinder with Boolean terms (e.g., "α-Myrcene AND (anti-inflammatory OR pharmacokinetics)") to avoid selection bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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